molecular formula C10H12N2O2 B14021135 N,N'-1,4-Phenylenebis(N-methylformamide) CAS No. 6632-40-2

N,N'-1,4-Phenylenebis(N-methylformamide)

Cat. No.: B14021135
CAS No.: 6632-40-2
M. Wt: 192.21 g/mol
InChI Key: LVCDBHZOCHRHCQ-UHFFFAOYSA-N
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Description

N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide is an organic compound that features a formyl group attached to a phenyl ring, which is further connected to a methylated formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of secondary amines, which are crucial intermediates in the synthesis of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of N-[4-(carboxy-methyl-amino)phenyl]-N-methyl-formamide.

    Reduction: Formation of N-[4-(hydroxymethyl-amino)phenyl]-N-methyl-formamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the phenyl ring can engage in π-π stacking interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(formyl-phenyl)amino]formamide
  • N-[4-(methylamino)phenyl]formamide
  • N-[4-(formyl-methyl-amino)phenyl]-N-methyl-acetamide

Uniqueness

N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide is unique due to the presence of both formyl and methylated formamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research, distinguishing it from other similar compounds.

Properties

CAS No.

6632-40-2

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-[4-[formyl(methyl)amino]phenyl]-N-methylformamide

InChI

InChI=1S/C10H12N2O2/c1-11(7-13)9-3-5-10(6-4-9)12(2)8-14/h3-8H,1-2H3

InChI Key

LVCDBHZOCHRHCQ-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)N(C)C=O

Origin of Product

United States

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